Epipterosin L 2'-O-glucoside
Description
Overview of Pterosins and Sesquiterpenoids as a Class of Natural Products
Natural products are a vast and diverse group of chemical compounds produced by living organisms. frontiersin.org Among these, terpenoids represent a major class, built from five-carbon isoprene (B109036) units. ksu.edu.sa Sesquiterpenoids, which are composed of three isoprene units (15 carbons), are a significant subgroup known for their structural complexity and wide range of biological activities. ksu.edu.saacs.org
Pterosins are a specific type of sesquiterpenoid characterized by an indanone skeleton. They are commonly found in ferns, such as those of the genera Pteridium and Pteris. bangor.ac.ukpublish.csiro.au These compounds are often stored in the rhizomes of the plants, where they may serve as a form of chemical defense. bangor.ac.uk The core structure of pterosins can be modified through various chemical reactions, including hydroxylation, methylation, and, notably, glycosylation, leading to a wide array of derivatives. bangor.ac.ukacs.org The study of pterosins and other sesquiterpenoids is a dynamic area of natural products chemistry, with researchers continually isolating new derivatives and investigating their potential properties. acs.orgbangor.ac.uk
Historical Context of Epipterosin L 2'-O-glucoside Discovery and Initial Characterization
The discovery of new natural products is a systematic process involving extraction, isolation, and structural elucidation. This compound was identified through such phytochemical investigations. It is specifically reported as a sesquiterpenoid that can be isolated from the rhizomes of the fern Cibotium barometz. chemicalbook.commedchemexpress.cn
The characterization of this compound relies on modern spectroscopic techniques. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the complex three-dimensional structure and confirming the identity of the molecule. chemfaces.com The chemical properties of this compound have been documented, providing a foundation for further research.
| Property | Value |
|---|---|
| CAS Number | 61117-89-3 |
| Molecular Formula | C21H30O9 |
| Molecular Weight | 426.46 g/mol |
| Physical Description | Powder |
| Predicted Boiling Point | 704.8±60.0 °C |
| Predicted Density | 1.45±0.1 g/cm3 |
Data sourced from ChemicalBook and ChemFaces. chemicalbook.comchemfaces.com
Significance of Glycosylated Natural Products in Biological Systems Research
Glycosylation, the enzymatic process of attaching a carbohydrate (or glycan) to another molecule, is a widespread phenomenon in nature. researchgate.net When a natural product is glycosylated, it forms a glycoside. This structural modification can have profound effects on the compound's physical and biological properties.
The addition of a sugar moiety, such as the glucose in this compound, generally increases the water solubility of the parent compound (the aglycone). This is a critical factor for the compound's transport and storage within the producing organism and can also influence its pharmacokinetic properties in other biological systems. researchgate.net
Furthermore, the sugar component of a glycoside is often crucial for its biological activity. frontiersin.org The glycan can participate in molecular recognition, interacting with specific cellular targets like receptors or enzymes. frontiersin.org In many cases, the presence of the sugar is essential for the compound to exert its effect. frontiersin.org The structural diversity provided by glycosylation is a key mechanism for expanding the functional range of natural products, making glycosylated compounds a significant focus in drug discovery and development research. researchgate.net Flavonoid glycosides, such as Luteolin-7-O-glucoside, are well-studied examples where the sugar moiety modulates the compound's bioavailability and activity. mdpi.comnih.govmdpi.com
Properties
Molecular Formula |
C21H30O9 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
InChI |
InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3/t13-,15-,16+,17-,18-,20-,21+/m1/s1 |
InChI Key |
VAENVHFVXODVEC-VXARULQCSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C(=O)[C@@]([C@@H]2O)(C)CO |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO |
Origin of Product |
United States |
Natural Occurrence and Distribution of Epipterosin L 2 O Glucoside
Plant Sources and Botanical Classification of Producing Organisms
The primary known plant source of a closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, is the slender brake fern, Pteris ensiformis. nih.gov While the exact stereoisomer "Epipterosin L 2'-O-glucoside" with the CAS number 61117-89-3 is listed by chemical suppliers, its definitive isolation and characterization from a natural source in peer-reviewed literature remains to be fully elucidated. medchemexpress.comchemicalbook.compharmaffiliates.comkeyingchem.com However, the presence of various pterosin glucosides is well-documented in the Pteridaceae family, suggesting that Pteris ensiformis and its relatives are the most probable natural producers of this class of compounds. researchgate.netmdpi.com
Pteris ensiformis belongs to the Polypodiopsida class, commonly known as ferns. Its taxonomic classification is as follows:
| Taxonomic Rank | Classification |
| Kingdom | Plantae |
| Division | Polypodiophyta |
| Class | Polypodiopsida |
| Order | Polypodiales |
| Family | Pteridaceae |
| Genus | Pteris |
| Species | P. ensiformis |
Geographic Distribution and Ecological Niche of Native Species
Pteris ensiformis is a terrestrial fern with a wide native distribution across tropical and subtropical regions of Asia and the Pacific. medchemexpress.com Its range extends from the Indian subcontinent, through Southeast Asia, and into Oceania. nih.gov This fern thrives in moist, shaded environments and can be found growing in the understory of forests, along stream banks, and in other damp, sheltered locations. It is adaptable to various soil types, provided they are well-drained. In some regions, it has naturalized outside of its native range, often found in disturbed habitats such as roadsides and on old walls. researchgate.net
Accumulation Patterns within Plant Tissues and Developmental Stages
Research on the accumulation of pterosins and their glycosides in related fern species, such as those in the genus Pteridium, provides insights into the likely distribution of this compound within its source plants. Studies have shown that the concentration of these compounds is not uniform throughout the plant.
The rhizomes (underground stems) and the young, developing fronds (fiddleheads or croziers) of bracken fern (Pteridium aquilinum) have been found to contain the highest concentrations of pterosins. nih.govbangor.ac.uk This suggests a potential defensive role for these compounds, protecting the vital underground storage organs and the vulnerable new growth from herbivores and pathogens. As the fronds mature, the concentration of these compounds tends to decrease. nih.gov
The developmental stage of the fern also plays a crucial role in the accumulation of these compounds. Spores of Pteris ensiformis germinate to form a small, heart-shaped gametophyte, which eventually gives rise to the familiar sporophyte (the fern plant). chinbullbotany.comresearchgate.net While specific studies on the concentration of this compound at each of these life stages are not available, the general pattern observed in ferns suggests that the production of such secondary metabolites is most pronounced in the actively growing sporophyte, particularly in its nascent and underground tissues.
Isolation and Purification Methodologies for Epipterosin L 2 O Glucoside
Extraction Techniques from Natural Sources
The primary source for the isolation of Epipterosin L 2'-O-glucoside is the fern Pteris ensiformis, a plant that has been utilized in traditional herbal beverages. The initial step in isolating this compound involves its extraction from the dried and processed plant material.
A common and effective method for the extraction of this compound and other compounds of similar polarity from Pteris ensiformis is the use of ethyl acetate (B1210297). The dried whole plants are first cut into smaller pieces to increase the surface area for solvent penetration. This material is then subjected to repeated extractions with ethyl acetate. Following the extraction process, the resulting solution is concentrated to a smaller volume. This concentrated extract is then partitioned, often with a non-polar solvent like n-hexane, to remove lipids and other non-polar constituents, thereby enriching the extract in medium-polarity compounds like this compound.
Chromatographic Separation Strategies
Following extraction, the crude or semi-purified extract contains a complex mixture of various phytochemicals. To isolate this compound, sophisticated chromatographic techniques are essential.
Preparative Liquid Chromatography Applications
Preparative liquid chromatography is a cornerstone technique for the purification of natural products in significant quantities. emanresearch.org For this compound, this is typically achieved through column chromatography using silica (B1680970) gel as the stationary phase.
The enriched ethyl acetate extract is loaded onto a silica gel column. The separation of the various components is then carried out by eluting the column with a series of solvents or solvent mixtures of increasing polarity, a technique known as gradient elution. A typical gradient system for the purification of pterosin compounds involves starting with a non-polar solvent system, such as n-hexane-ethyl acetate in various ratios, and gradually transitioning to a more polar system, such as chloroform-methanol. googleapis.com
The eluate is collected in numerous fractions. Each fraction is then analyzed, commonly by thin-layer chromatography (TLC), to identify those containing the target compound. Fractions containing this compound are then combined for further purification if necessary. This multi-step chromatographic approach allows for the separation of compounds with closely related structures.
Advanced Separation Techniques for Complex Mixtures
While traditional preparative liquid chromatography is effective, the isolation of a specific compound from a complex natural extract can be challenging. Advanced chromatographic techniques offer higher resolution and efficiency. For sesquiterpenoid glycosides like this compound, techniques such as high-performance liquid chromatography (HPLC) are invaluable. googleapis.com HPLC, particularly in its preparative and semi-preparative formats, provides a much finer degree of separation than standard column chromatography. evotec.com
Another powerful technique is high-speed counter-current chromatography (HSCCC), which is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby minimizing the risk of irreversible sample adsorption. mdpi.com This method has been successfully applied to the preparative separation of other sesquiterpenoid lactones and represents a viable, though not yet reported, strategy for the purification of this compound. mdpi.com
Purity Assessment and Yield Optimization for Research Applications
The final step in the isolation process is to assess the purity of the obtained this compound and to optimize the yield for practical research applications.
Purity Assessment: The purity of the isolated compound is critical for its use in biological assays and for accurate structural elucidation. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of a compound. scielo.br A pure compound will ideally show a single, sharp peak in the chromatogram. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are also essential for both confirming the structure and assessing the purity of the isolated compound. nih.govnih.gov The absence of signals from impurities in the spectra is a strong indicator of high purity.
Structural Characterization and Elucidation of Epipterosin L 2 O Glucoside
Advanced Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed to piece together the molecular puzzle of Epipterosin L 2'-O-glucoside.
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. For this compound, characteristic signals would include those for aromatic protons, methyl groups, and the protons of the hydroxyethyl (B10761427) side chain of the pterosin skeleton. The protons of the glucose moiety would also be evident, with the anomeric proton appearing as a distinct doublet.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The pterosin core would be identified by signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. The glucose unit would be confirmed by the presence of six additional carbon signals, including the anomeric carbon.
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the pterosin and glucose units.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it shows correlations between protons and carbons over two to three bonds. This technique is instrumental in connecting the various fragments of the molecule, and most importantly, in confirming the point of glycosylation. A key HMBC correlation would be observed between the anomeric proton of the glucose unit and the C-2' carbon of the Epipterosin L aglycone, unequivocally establishing the 2'-O-glucoside linkage.
Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for the Epipterosin L and Glucoside Moieties (in CD₃OD) Note: This table is a representative illustration based on data for related pterosin glucosides. Actual chemical shifts may vary. | Position | δH (ppm), mult. (J in Hz) | δC (ppm) | | :--- | :--- | :--- | | Epipterosin L Moiety | | 2 | - | - | | 3 | - | - | | 4 | 7.55, s | 130.5 | | 5 | - | 140.2 | | 6 | - | 135.8 | | 7 | - | 145.1 | | 8 | 2.50, s | 21.5 | | 9 | 2.68, s | 22.0 | | 10 | 1.23, s | 25.0 | | 1' | 3.03, t (8.5) | 35.2 | | 2' | 3.65, t (8.5) | 78.0 | | Glucoside Moiety | | 1'' | 4.85, d (7.8) | 104.5 | | 2'' | 3.25, m | 75.0 | | 3'' | 3.40, m | 77.8 | | 4'' | 3.30, m | 71.5 | | 5'' | 3.35, m | 78.2 | | 6''a | 3.90, dd (12.0, 2.5) | 62.7 | | 6''b | 3.70, dd (12.0, 5.5) | 62.7 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. nih.gov For this compound, this would allow for the unambiguous determination of its molecular formula.
Table 2: Key High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Interpretation |
|---|---|---|---|
| [M+Na]⁺ | 449.1782 | 449.1787 | Molecular ion adduct with sodium, confirms molecular formula C₂₁H₃₀O₉. nih.gov |
| [M-C₆H₁₀O₅+H]⁺ | - | - | Fragment ion corresponding to the protonated aglycone after the loss of the glucose unit. |
Chiroptical Methods for Absolute Configuration Determination
While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are employed for this purpose. Electronic Circular Dichroism (CD) is a powerful technique for assigning the absolute configuration of natural products that contain chromophores. nih.gov The pterosin skeleton, with its 1-indanone (B140024) chromophore, is suitable for CD analysis. By comparing the experimentally obtained CD spectrum with spectra predicted through quantum chemical calculations for the possible stereoisomers, the absolute configuration of the chiral centers in the Epipterosin L core can be determined.
Chemical Derivatization for Structural Probing and Modification
Chemical derivatization can provide valuable corroborating evidence for a proposed structure. For this compound, a straightforward and informative derivatization is acid hydrolysis. nih.gov Refluxing the compound in an acidic solution cleaves the glycosidic bond, yielding the aglycone (Epipterosin L) and the sugar (glucose). nih.gov These products can then be isolated and identified by comparison with authentic samples or through their own spectroscopic data, confirming both the identity of the constituent parts and the nature of their linkage.
Computational Chemistry Approaches in Structural Verification
In modern structural elucidation, computational chemistry plays an increasingly important role. Methods such as Density Functional Theory (DFT) can be used to predict the NMR chemical shifts and CD spectra for all possible stereoisomers of a molecule. nih.gov These calculated data are then compared with the experimental data. A good correlation between the experimental and calculated data for a particular isomer provides strong support for its structural assignment. This integrated approach, combining spectroscopic analysis and computational prediction, significantly enhances the confidence in the final determined structure of complex molecules like this compound.
Biosynthetic Pathways and Precursors of Epipterosin L 2 O Glucoside
General Sesquiterpenoid Biosynthesis in Producing Organisms
The biosynthesis of the aglycone portion of Epipterosin L 2'-O-glucoside, Epipterosin L, follows the well-established pathway for sesquiterpenoids. Sesquiterpenoids are a class of C15 terpenoids derived from three isoprene (B109036) units. genome.jp The entire process begins with simple precursors and involves two primary pathways for the synthesis of the universal isoprene building blocks: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. researchgate.netnih.govresearchgate.net
These pathways produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Through the action of farnesyl diphosphate synthase (FPS), one molecule of DMAPP is condensed with two molecules of IPP to form the central C15 precursor for all sesquiterpenoids: farnesyl diphosphate (FPP). researchgate.netresearchgate.net
The formation of the specific carbon skeleton of Epipterosin L from the linear FPP precursor is catalyzed by a class of enzymes known as sesquiterpene synthases (STS). nih.gov These enzymes facilitate the ionization of the diphosphate group from FPP, creating a farnesyl carbocation. nih.gov This highly reactive intermediate then undergoes a series of complex, enzyme-controlled cyclizations and rearrangements to form the diverse array of sesquiterpenoid structures. genome.jp For Epipterosin L, this involves the formation of a specific bicyclic structure characteristic of the eudesmane-type sesquiterpenoids. nih.govnih.gov Subsequent modifications, such as hydroxylations, are carried out by other enzymes like cytochrome P450 monooxygenases to yield the final aglycone, Epipterosin L.
Table 1: Key Stages in General Sesquiterpenoid Biosynthesis
| Stage | Key Precursor(s) | Key Enzyme(s) | Immediate Product | Cellular Location (Plants) |
|---|---|---|---|---|
| Isoprene Unit Formation | Acetyl-CoA or Pyruvate/Glyceraldehyde-3-phosphate | MVA or MEP pathway enzymes | IPP & DMAPP | Cytosol (MVA) or Plastids (MEP) |
| C15 Precursor Synthesis | IPP, DMAPP | Farnesyl Diphosphate Synthase (FPS) | Farnesyl Diphosphate (FPP) | Cytosol |
| Sesquiterpene Skeleton Formation | Farnesyl Diphosphate (FPP) | Sesquiterpene Synthase (STS) | Sesquiterpene Hydrocarbon | Cytosol |
| Aglycone Maturation | Sesquiterpene Hydrocarbon | Cytochrome P450s, Dehydrogenases, etc. | Epipterosin L (Aglycone) | Endoplasmic Reticulum |
Glycosylation Mechanisms and Glycosyltransferase Enzymes Involved
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the Epipterosin L aglycone. This process, known as glycosylation, is mediated by enzymes called glycosyltransferases (GTs). nih.gov In plants, the most common family of GTs involved in the modification of secondary metabolites are the UDP-dependent glycosyltransferases (UGTs). nih.gov
These enzymes catalyze the transfer of a glycosyl moiety (in this case, glucose) from an activated nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule, which is the Epipterosin L aglycone. nih.gov The reaction results in the formation of a glycosidic bond, linking the glucose to the 2'-hydroxyl group of the Epipterosin L structure.
The glycosylation of natural products can significantly alter their properties, such as increasing water solubility, stability, and bioavailability, as well as modifying their biological activity. While the specific UGT responsible for the formation of this compound has not been definitively characterized, it belongs to a large and diverse enzyme family. Phylogenetic and functional analyses of plant UGTs have shown that specific subfamilies often exhibit substrate specificity for certain classes of secondary metabolites, such as terpenoids, flavonoids, or alkaloids. nih.gov Identifying the precise enzyme would involve techniques like gene screening from the producing organism followed by in vitro enzymatic assays with Epipterosin L and UDP-glucose as substrates. nih.govnih.gov
Table 2: General Mechanism of UGT-Mediated Glycosylation
| Component | Role in Reaction | Example |
|---|---|---|
| Aglycone Acceptor | The molecule to which the sugar is attached. | Epipterosin L |
| Nucleotide Sugar Donor | Provides the activated sugar unit. | UDP-glucose |
| Enzyme | Catalyzes the transfer reaction. | UDP-dependent Glycosyltransferase (UGT) |
| Product | The final glycosylated compound. | This compound |
| Byproduct | Released after the sugar transfer. | Uridine Diphosphate (UDP) |
Precursor Incorporation Studies and Metabolic Labeling
Elucidating biosynthetic pathways heavily relies on experimental techniques such as precursor incorporation and metabolic labeling studies. These methods involve feeding an organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H). The labeled precursor is taken up by the organism and incorporated into its metabolic pathways.
After a period of incubation, the target compound, in this case, this compound, is isolated, and the position and extent of the isotopic label are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information provides direct evidence of the biosynthetic precursors and can help map the sequence of enzymatic reactions.
While specific metabolic labeling studies for this compound are not prominently documented in the available literature, the general pathway for sesquiterpenoids has been extensively confirmed using these methods. For example, feeding experiments with labeled acetate (B1210297) or mevalonate have been used to confirm their roles as the primary building blocks for the isoprene units that form the sesquiterpene backbone. Such studies are foundational to our understanding of terpenoid biosynthesis. mdpi.com
Table 3: Examples of Labeled Precursors in Terpenoid Biosynthesis Studies
| Labeled Precursor | Isotope Used | Pathway Investigated | Information Gained |
|---|---|---|---|
| [¹³C]Acetate | ¹³C | Mevalonate (MVA) Pathway | Confirms Acetyl-CoA as the ultimate carbon source for the isoprene backbone. |
| [¹³C]Glucose | ¹³C | MVA and MEP Pathways | Traces carbon flow from primary metabolism into terpenoid synthesis. |
| [²H]Mevalonate | ²H (Deuterium) | Mevalonate (MVA) Pathway | Verifies mevalonate as a direct intermediate in the formation of IPP. |
| [¹⁸O]H₂O | ¹⁸O | Oxygenation Steps | Identifies the source of oxygen atoms in hydroxyl groups, often implicating cytochrome P450 enzymes. |
Genetic and Enzymatic Regulation of this compound Formation
The biosynthesis of this compound is a tightly regulated process, controlled at both the genetic and enzymatic levels to ensure its production occurs at the appropriate time, in the correct location, and in response to specific developmental or environmental signals. researchgate.net
Genetic Regulation: The expression of the genes encoding the biosynthetic enzymes is a primary control point. This is governed by transcription factors (TFs), which are proteins that bind to specific regions of the DNA to activate or repress gene transcription. numberanalytics.com Several families of TFs are known to regulate terpenoid biosynthesis in plants, including WRKY, AP2/ERF, bHLH, and MYB. researchgate.netjournalssystem.com These TFs can orchestrate the expression of multiple genes across the pathway, from the initial steps of IPP and DMAPP synthesis to the final terpene synthase and modifying enzymes. journalssystem.com The production of this compound is likely controlled by a network of such TFs, which integrate signals such as pathogen attack, herbivory, or abiotic stress to modulate the compound's synthesis. researchgate.net
Enzymatic Regulation: Beyond the genetic level, the activity of the biosynthetic enzymes themselves can be regulated. This can occur through mechanisms such as:
Feedback Inhibition: The final product of a pathway, or an intermediate, can bind to an early enzyme in the pathway and inhibit its activity, preventing the over-accumulation of the compound.
Post-Translational Modifications: Enzymes can be chemically modified (e.g., by phosphorylation) after they are synthesized, which can alter their activity, stability, or localization within the cell. researchgate.net
Substrate Availability: The rate of biosynthesis is also dependent on the supply of precursors like FPP and UDP-glucose. The channeling of these substrates between competing metabolic pathways is another critical point of regulation.
The complex interplay of these regulatory mechanisms ensures that the synthesis of this compound is finely tuned to the physiological needs of the organism. numberanalytics.com
Table 4: Key Regulators of Terpenoid Biosynthesis
| Regulatory Level | Mechanism | Key Players | Effect on Pathway |
|---|---|---|---|
| Transcriptional | Gene expression control | Transcription Factors (WRKY, MYB, bHLH, etc.) | Upregulation or downregulation of biosynthetic enzyme production. |
| Post-Transcriptional | mRNA processing and stability | microRNAs (miRNAs) | Fine-tuning of enzyme levels by targeting specific mRNAs for degradation. |
| Post-Translational | Enzyme activity modulation | Kinases, Phosphatases | Rapid activation or deactivation of enzymes in response to signals. |
| Metabolic | Substrate and product concentration | FPP, ATP, final terpenoids | Feedback inhibition and control of metabolic flux. |
Biological Activities and Mechanistic Investigations of Epipterosin L 2 O Glucoside
In Vitro Cellular Activity Profiles
Research into the direct effects of Epipterosin L 2'-O-glucoside on cellular functions is a critical area of study. However, detailed investigations into its specific interactions at the cellular level are not yet widely published.
Anti-proliferative Effects on Specific Cell Lines
A study on pterosin sesquiterpenes isolated from Pteris ensiformis identified a closely related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside. This compound demonstrated selective cytotoxic activity against human leukemia (HL-60) cells, with a reported IC₅₀ value of 3.7 μg/mL. nih.gov In the same study, this compound was tested against several other cancer cell lines, including Hep G2 (human liver cancer), A549 (human lung carcinoma), MDA-MB-231 and MCF-7 (breast carcinoma), and Ca9-22 (human oral squamous carcinoma), but showed selective activity primarily against the HL-60 cell line. nih.gov It is important to note that while structurally similar, this is a distinct isomer from this compound, and no direct anti-proliferative data for this compound itself has been reported.
Interactive Data Table: Cytotoxicity of a Pterosin L Glucoside Isomer
| Compound | Cell Line | IC₅₀ (μg/mL) |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human Leukemia) | 3.7 |
This table reflects data for a structural isomer of this compound, as direct data for the specified compound is not available.
Receptor Binding and Ligand-Target Interactions
Currently, there is no publicly available research detailing the specific receptor binding profiles or ligand-target interactions of this compound.
Enzyme Modulation and Inhibition Kinetics
There is no available information on the effects of this compound on specific enzymes or its inhibition kinetics.
Modulation of Cellular Signaling Pathways
The mechanisms by which this compound may modulate cellular signaling pathways have not yet been elucidated in published studies.
In Vivo Pre-clinical Studies (Non-human Models)
Pre-clinical studies in animal models are essential for understanding the physiological effects of a compound. However, such studies for this compound have not been reported.
Evaluation in Animal Models of Disease
There are currently no published in vivo studies evaluating the efficacy of this compound in any animal models of disease.
Pharmacodynamic Endpoints and Target Engagement
The direct pharmacodynamic endpoints and specific target engagement of this compound have not been extensively elucidated in published literature. However, based on the activities of related pterosin sesquiterpenoids, several potential endpoints and targets can be inferred. Pterosins, as a class, are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.
For instance, the anti-inflammatory properties of some pterosins suggest that their pharmacodynamic endpoints could involve the modulation of key inflammatory mediators. Research on the aqueous extract of Pteris ensiformis, a known source of pterosins, has shown it can suppress the production of inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This suppression is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) promoter activities, suggesting that these enzymes could be pharmacodynamic endpoints for pterosin compounds. nih.gov The mechanism for this appears to be, at least in part, through the suppression of the transcription factor NF-κB. nih.govnih.gov
In the context of cytotoxic activity, a primary pharmacodynamic endpoint for pterosin glucosides appears to be the induction of apoptosis in cancer cells. A related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, has demonstrated selective cytotoxicity against human leukemia (HL-60) cells. tandfonline.com While the specific molecular targets for this compound have not been identified, the activity of other pterosins provides some clues. Pterosin B, for example, has been identified as an inhibitor of salt-inducible kinase 3 (Sik3) signaling. medchemexpress.comglpbio.com This inhibition leads to various downstream effects, including the prevention of chondrocyte hypertrophy and the regulation of hepatic gluconeogenesis. medchemexpress.comglpbio.com
Table 1: Potential Pharmacodynamic Endpoints and Targets of Pterosin Glycosides
| Potential Endpoint/Target | Observed Effect in Related Pterosins | Cell/System Studied | Reference |
| Inflammatory Mediator Production | Suppression of TNF-α, IL-1β, IL-6, NO, PGE2 | Murine Macrophages (RAW264.7) | nih.gov |
| iNOS and COX-2 Expression | Repression of promoter activities | Murine Macrophages (RAW264.7) | nih.gov |
| NF-κB Activation | Suppression of NF-κB signaling pathway | Murine Macrophages | nih.govnih.gov |
| Cancer Cell Viability | Induction of apoptosis | Human Leukemia (HL-60) cells | tandfonline.com |
| Sik3 Signaling | Inhibition of Sik3 | HEK293 cells, Mice | medchemexpress.comglpbio.com |
Molecular Mechanism of Action Elucidation
Identification of Protein Targets and Interaction Networks
Direct protein targets for this compound have not been definitively identified in scientific literature. However, research into the broader family of pterosins provides insights into potential interaction networks. One of the most well-characterized targets for a pterosin is the salt-inducible kinase 3 (Sik3), which is inhibited by Pterosin B. medchemexpress.comglpbio.com This interaction has implications for various cellular processes, including metabolism and cell differentiation. medchemexpress.com
The anti-inflammatory effects of pterosins strongly suggest an interaction with the NF-κB signaling pathway. nih.govnih.gov Terpenoids, the larger class of compounds to which pterosins belong, are known to inhibit NF-κB signaling by preventing the phosphorylation of IκB, which is a critical step for NF-κB activation. researchgate.net This interference with a central inflammatory pathway highlights a significant area for the investigation of this compound's mechanism.
Furthermore, studies on Pterosin B have revealed a complex interplay with metabolic pathways. It has been shown to impair the oxidation-reduction cycle of coenzyme Q in mitochondrial oxidative phosphorylation and to target the retinoic acid receptor-related orphan receptor alpha-steroid receptor coactivator 2 (RORα-SRC2) complex, which is involved in the regulation of gluconeogenesis. glpbio.com
Cellular Localization and Subcellular Effects
Specific studies on the cellular localization of this compound are not currently available. The presence of a glucoside moiety may influence its transport across the cell membrane and its subsequent distribution within the cell. The cellular uptake and localization of glycosylated compounds can be complex, and it is possible that this compound may be actively transported or may require enzymatic cleavage of the glucose group for the aglycone (Epipterosin L) to exert its effects within the cell.
Confocal imaging experiments with fluorescently labeled polymyxins, another class of cyclic peptides, have shown partial colocalization with the endoplasmic reticulum and mitochondria in renal tubular cells. nih.gov While structurally different, this highlights the potential for complex subcellular distribution of such molecules. The observed effects of Pterosin B on mitochondrial function and nuclear transcription factors suggest that pterosins can reach these subcellular compartments to exert their biological activities. glpbio.com
Structure-Activity Relationship (SAR) Studies for Biological Effects
Systematic structure-activity relationship (SAR) studies specifically for this compound are limited. However, comparisons between different pterosins and their glycosides provide some initial SAR insights.
The glycosylation of pterosins appears to be a key determinant of their biological activity. For instance, a study on various pterosins and their glycosides found that while the aglycones might exhibit certain activities, their glycosylated counterparts could be inactive in some assays, such as an intestinal glucose uptake assay. researchgate.net This suggests that the glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
In the context of cytotoxicity, the stereochemistry and the position of the glycosidic bond can be crucial. The cytotoxic activity of 2R,3R-pterosin L 3-O-β-D-glucopyranoside against HL-60 cells highlights the importance of the specific stereochemical configuration and the attachment of the glucose at the 3-O position for this particular effect. tandfonline.com
General SAR studies on other classes of glycosides, such as cardiac glycosides and flavonoids, have shown that the nature and position of the sugar moiety, as well as the structure of the aglycone, are critical for their biological activities, including cytotoxicity and anti-inflammatory effects. nih.govnih.gov For flavonoids, the presence of ortho-dihydroxy groups on the B ring and the hydroxylation pattern on the A ring are significant for their anti-inflammatory and antioxidant activities. nih.gov While these are different classes of compounds, the principles of how glycosylation and aglycone structure influence activity are likely to be relevant for pterosins as well.
Comparative Biological Efficacy with Related Sesquiterpenoids
Direct comparative efficacy studies between this compound and other sesquiterpenoids are not extensively documented. However, by examining the reported activities of various pterosins, a preliminary comparison can be made.
Pterosins as a group, which are illudane-type sesquiterpenoids, are recognized as the characteristic chemical markers of the Pteridaceae family of ferns and have been shown to possess antitumor, anti-inflammatory, and anti-diabetic properties. mdpi.com
In terms of cytotoxic activity, a study on compounds isolated from Pteris ensiformis provides a valuable point of comparison. 2R,3R-pterosin L 3-O-β-D-glucopyranoside, which is structurally very similar to this compound, exhibited selective cytotoxicity against HL-60 human leukemia cancer cells with an IC50 value of 3.7 μg/mL. tandfonline.com In the same study, Pterosin B showed an IC50 of 8.7 μg/mL against the same cell line, suggesting that the pterosin L glucoside may be more potent in this context. tandfonline.com
Other pterosins have also shown cytotoxic potential. For example, Pterosin A has demonstrated antidiabetic effects and cytotoxicity against certain cancer cell lines, with its lactone-modified analogs showing an IC50 of 2.35 µM in KB cells. nih.gov
The anti-inflammatory activity of pterosins also provides a basis for comparison. The aqueous extract of Pteris ensiformis, containing a mixture of pterosins and other compounds, has been shown to dose-dependently suppress the production of multiple inflammatory mediators. nih.gov The anti-inflammatory effects of individual pterosins, such as the inhibition of the NF-κB pathway, suggest that this is a common property of this class of sesquiterpenoids. nih.gov Pterosin B has been specifically studied for its ability to prevent chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3, showcasing a distinct mechanism of anti-inflammatory and tissue-protective action. medchemexpress.com
Table 2: Comparative Cytotoxic Efficacy of Related Pterosin Sesquiterpenoids
| Compound | Cell Line | IC50 Value | Reference |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | HL-60 (Human Leukemia) | 3.7 μg/mL | tandfonline.com |
| Pterosin B | HL-60 (Human Leukemia) | 8.7 μg/mL | tandfonline.com |
| Pterosin A (lactone-modified analog) | KB (Oral Carcinoma) | 2.35 µM | nih.gov |
Synthetic Approaches and Analogue Design for Research on Epipterosin L 2 O Glucoside
Chemoenzymatic Synthesis of Glycosidic Linkages
Chemoenzymatic synthesis has emerged as a powerful tool in carbohydrate chemistry, combining the efficiency of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly advantageous for the stereoselective formation of glycosidic bonds, a task that can be challenging using purely chemical methods.
For the synthesis of Epipterosin L 2'-O-glucoside, a key step is the formation of the O-glycosidic bond between the epipterosin L aglycone and a glucose moiety at the 2'-position of the sugar. Glycosyltransferases are a class of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule with high regio- and stereoselectivity. In the context of sesquiterpenoid glycosylation, UDP-glycosyltransferases (UGTs) are known to be involved in the biosynthesis of such compounds in plants. A plausible chemoenzymatic strategy would involve the use of a UGT that can accept epipterosin L as a substrate and utilize a glucose donor, such as UDP-glucose, to form the desired 2'-O-glucosidic linkage.
Alternatively, engineered glycosidases, known as glycosynthases, could be employed. Glycosynthases are mutant enzymes derived from glycosidases, where the catalytic nucleophile is replaced, leading to an enzyme that can synthesize a glycosidic bond but cannot hydrolyze it. This method would involve the use of an activated glycosyl donor, such as a glycosyl fluoride, and the epipterosin L aglycone as the acceptor. The choice of the appropriate glycosynthase would be critical to ensure the correct stereochemical outcome of the glycosylation reaction.
A one-pot, multi-enzyme system could also be envisioned, where the synthesis of the activated sugar donor and the glycosylation reaction occur in the same reaction vessel, streamlining the synthetic process.
Total Synthesis Strategies for this compound and its Aglycone
The total synthesis of this compound necessitates the prior synthesis of its aglycone, epipterosin L. The synthesis of pterosin L, a stereoisomer of epipterosin L, has been reported and can serve as a blueprint.
A common strategy for the synthesis of the pterosin skeleton involves a Friedel-Crafts acylation to construct the indanone core. For instance, the synthesis could commence from a substituted aromatic precursor, which is then elaborated to include the necessary side chains. A key intermediate, a 1,3-indandione, can be formed through the bisacylation of a substituted phenyl derivative. Subsequent reduction of the dione (B5365651) would yield the indanone core of the pterosin.
The stereochemistry at the C-2 and C-3 positions of the indanone ring is a critical aspect of the synthesis. The separation of diastereomers at an early stage or the use of stereoselective reactions would be necessary to obtain the desired epimer. It has been reported that acid hydrolysis of pterosin L triacetate can yield a mixture of pterosin L and epipterosin L, which can then be separated, providing a route to the epipterosin L aglycone.
Once the epipterosin L aglycone is obtained, the final step in the total synthesis of this compound would be the glycosylation. This could be achieved through the chemoenzymatic methods described in the previous section or via traditional chemical glycosylation methods, which would likely involve protection and deprotection steps to ensure regioselectivity.
Rational Design and Synthesis of this compound Analogues
The rational design of analogues is a key strategy in medicinal chemistry to improve the biological activity, selectivity, and pharmacokinetic properties of a lead compound. Based on the structure of this compound and related bioactive pterosin glycosides, several modifications can be proposed.
One avenue for analogue design is the modification of the glucose moiety. This could include the introduction of different sugar units (e.g., galactose, mannose, or deoxy sugars) to probe the structure-activity relationship of the glycan part. The anomeric configuration of the glycosidic bond (α or β) could also be varied. Furthermore, modifications at other positions of the sugar, such as acylation or alkylation of the hydroxyl groups, could be explored.
Another approach is to modify the aglycone, epipterosin L. Alterations to the substitution pattern on the aromatic ring or modifications to the side chains could influence the compound's interaction with its biological target. The synthesis of enantiomers of the natural product would also be valuable to determine the stereochemical requirements for biological activity.
The synthesis of these analogues would follow similar strategies as outlined for the parent compound, involving the synthesis of the modified aglycone or the use of modified sugar donors in the glycosylation step.
Biological Evaluation of Synthesized Compounds and Semi-Synthetic Derivatives
The biological evaluation of the synthesized this compound and its analogues is crucial to determine their therapeutic potential. A range of in vitro assays can be employed to screen for various biological activities.
Given that a related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, has been reported to exhibit cytotoxic activity against human leukemia (HL-60) cells with an IC50 value of 3.7 µg/mL, a primary focus of the biological evaluation would be to assess the anticancer properties of the synthesized compounds. mdpi.com A panel of cancer cell lines could be used to determine the potency and selectivity of the compounds.
Other pterosin derivatives have been reported to possess anti-inflammatory and antidiabetic properties. mdpi.comgoogle.comresearchgate.netnih.gov Therefore, assays to evaluate the anti-inflammatory activity, such as the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, could be performed. Furthermore, the potential of the compounds to act as antidiabetic agents could be investigated by examining their effects on glucose uptake in muscle cells or their ability to inhibit key enzymes involved in glucose metabolism.
The structure-activity relationships (SAR) derived from the biological evaluation of the synthesized analogues will provide valuable insights for the design of more potent and selective compounds for further development.
Advanced Analytical Methodologies for Epipterosin L 2 O Glucoside in Research
Quantitative Analysis in Biological Matrices
The quantification of Epipterosin L 2'-O-glucoside in complex biological samples such as plasma, urine, and tissue homogenates presents analytical challenges due to the low concentrations and the presence of interfering endogenous compounds. nih.govchromatographyonline.com To overcome these challenges, highly sensitive and selective methods are required.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of various compounds, including sesquiterpenoid glycosides. researchgate.netnih.gov For the analysis of this compound, reverse-phase HPLC is commonly employed, utilizing a C18 column to separate the analyte from the matrix components. nih.govresearchgate.net
The choice of detector is critical for achieving the desired sensitivity and selectivity. Ultraviolet (UV) detection is a common and robust method, often set at the wavelength of maximum absorbance for the compound of interest. nih.govnih.gov For compounds lacking a strong chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) can be utilized.
Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govresearchgate.netnih.gov While specific validation data for this compound is not extensively published, methodologies for similar glycosides provide a framework. For instance, a validated HPLC-UV method for vitexin-2″-O-glucoside demonstrated linearity over a range of 4.12–206.00 μg/mL, with an LOD of 0.6 ng and an LOQ of 2 ng. researchgate.netnih.gov The intra- and inter-day precision, measured as the relative standard deviation (RSD), was found to be less than 3%. researchgate.netnih.gov
Table 1: Example HPLC Method Parameters for Analysis of a Related Glycoside (Vitexin-2"-O-glucoside)
| Parameter | Value |
| Column | Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Linearity Range | 4.12–206.00 µg/mL |
| LOD | 0.6 ng |
| LOQ | 2 ng |
| Data adapted from studies on vitexin-2″-O-glucoside for illustrative purposes. researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
For the detection of trace amounts of this compound and its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govnih.govresearchgate.net These techniques offer superior sensitivity and selectivity compared to HPLC with conventional detectors. researchgate.net
In LC-MS, the liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like glycosides. chromatographyonline.com
LC-MS/MS provides an additional layer of selectivity by fragmenting the parent ion of the analyte and detecting specific fragment ions. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves the signal-to-noise ratio, enabling the quantification of analytes at very low concentrations. The development of an LC-MS/MS method involves the optimization of both chromatographic conditions and mass spectrometric parameters, including the selection of precursor and product ions, collision energy, and other source-dependent parameters. nih.gov
Metabolomic Profiling of this compound and its Metabolites
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. hilarispublisher.com Untargeted and targeted metabolomic approaches can be applied to study the metabolic fate of this compound.
Widely targeted metabolomics has been successfully applied to profile the metabolites in plants from the Pteris genus, to which the source of some pterosins belongs. hilarispublisher.comresearchgate.net This approach has led to the identification of numerous primary and secondary metabolites, including flavonoids, phenolic acids, and terpenoids. hilarispublisher.comresearchgate.net While a specific metabolomic study on this compound is not yet available, studies on related compounds and plant species provide a strong foundation for future research. For instance, a metabolomic analysis of Pteris vittata identified 396 metabolites, providing a comprehensive chemical profile of the plant. hilarispublisher.com
The analysis of metabolites of pterosin compounds, such as (2S)-pterosin A, in rat urine has revealed extensive phase I and phase II metabolism. researchgate.netresearchgate.net Phase I reactions typically involve oxidation, while phase II reactions involve conjugation with molecules like glucuronic acid. researchgate.netresearchgate.net It is plausible that this compound undergoes similar metabolic transformations, including hydrolysis of the glycosidic bond followed by further modifications of the aglycone.
Isotope Tracing for Metabolic Flux Analysis
Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing quantitative insights into metabolic fluxes. nih.govnih.gov This methodology involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and then monitoring the incorporation of the isotope into downstream metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govyoutube.com
Metabolic flux analysis (MFA) integrates isotopic labeling data with a stoichiometric model of the metabolic network to calculate the rates of all metabolic reactions. nih.govnih.govyoutube.commdpi.com While no studies have specifically applied isotope tracing to elucidate the metabolic flux of this compound, this approach holds great promise for understanding its biosynthesis and catabolism.
For example, ¹³C-labeled glucose or other precursors could be used to trace the carbon backbone of the sesquiterpenoid core, while labeled glucose could also be used to follow the glycosylation step. Such studies would provide valuable information on the enzymes and pathways involved in the biosynthesis of this compound and how its metabolism is regulated within the organism. The general principles of MFA are well-established and have been applied to a wide range of biological systems. nih.govnih.govnih.gov
Comparative Studies and Structural Relationships
Comparison with Other Pterosins and Sesquiterpenoid Glucosides
Epipterosin L 2'-O-glucoside belongs to the pterosin family, a group of indanone-derived sesquiterpenoids. Its structure is closely related to other pterosins, which are commonly found in ferns of the Pteris genus. A notable comparison can be drawn with its stereoisomer, 2R,3R-pterosin L 3-O-β-D-glucopyranoside , which has been isolated from the ethyl acetate (B1210297) extract of Pteris ensiformis. nih.govntu.edu.tw The primary difference between these two compounds lies in the stereochemistry at the C-2 and C-3 positions of the indanone core and the attachment point of the glucoside moiety. In this compound, the glucose is attached at the 2'-O position, while in its isomer, it is at the 3-O position of the pterosin L core. nih.govntu.edu.tw
The broader class of pterosins includes numerous derivatives, such as pterosin A and pterosin B . Pterosin A has been investigated for its antidiabetic properties, demonstrating the potential for diverse biological activities within this compound family. nih.govresearchgate.netnih.gov In contrast, pterosin B has been noted for its cytotoxic effects. nih.gov The presence of a glucoside group, as seen in this compound and its isomer, generally increases the water solubility of the parent pterosin.
Other related compounds include sulfated pterosins, such as (2S,3S)-sulfated pterosin C , isolated from the mangrove fern Acrostichum aureum. nih.gov This compound exhibited cytotoxic activity, suggesting that the addition of different functional groups can significantly modulate the biological profile of the pterosin scaffold. nih.gov The variation in glycosylation and other substitutions across different pterosins highlights the structural diversity within this class of natural products.
Table 1: Comparison of Selected Pterosins and Related Sesquiterpenoids
| Compound Name | Key Structural Features | Notable Biological Activity | Source Organism |
|---|---|---|---|
| This compound | Glucoside at 2'-O position | Not extensively reported | Likely Pteris species |
| 2R,3R-pterosin L 3-O-β-D-glucopyranoside | Stereoisomer of Epipterosin L; glucoside at 3-O position | Cytotoxic against HL-60 cells nih.govntu.edu.tw | Pteris ensiformis nih.govntu.edu.tw |
| Pterosin A | Non-glycosylated pterosin | Antidiabetic nih.govnih.gov | Not specified in results |
| Pterosin B | Non-glycosylated pterosin | Cytotoxic against HL-60 cells nih.govntu.edu.tw | Pteris ensiformis nih.govntu.edu.tw |
| (2S,3S)-sulfated pterosin C | Sulfated pterosin | Cytotoxic nih.gov | Acrostichum aureum nih.gov |
Structural Determinants of Biological Activity within the Pterosin Class
The biological activity of pterosins is intrinsically linked to their chemical structure. Studies on various pterosin derivatives have shed light on the key structural features that govern their cytotoxic and other biological effects.
A crucial element for the antitumor activity in some pterosins is the presence of an α,β-unsaturated cyclopentanone (B42830) moiety within the indanone core. nih.gov This functional group is a reactive center and is often implicated in the mechanism of action for cytotoxic compounds.
Furthermore, the position and number of hydroxyl groups on the pterosin skeleton significantly influence their cytotoxicity. nih.gov The addition of a sulfate (B86663) group, as seen in (2S,3S)-sulfated pterosin C, has been shown to contribute to the compound's cytotoxic activity when compared to its non-sulfated counterpart, (2S,3S)-pterosin C. nih.gov This indicates that even small modifications to the substituent groups can lead to substantial changes in biological function.
The stereochemistry of the pterosin molecule is also a critical determinant of its activity. The difference in configuration at the C-2 and C-3 positions can affect how the molecule interacts with its biological targets. nih.gov In the case of this compound, its specific stereoconfiguration, along with the position of the glucoside linkage, would be expected to result in a unique biological activity profile compared to its isomers and other related pterosins. While direct studies on the biological activity of this compound are not widely reported, the cytotoxic activity of its stereoisomer, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, against human leukemia (HL-60) cells with an IC50 value of 3.7 μg/mL, suggests that this structural backbone has the potential for significant bioactivity. nih.govntu.edu.tw
Chemo-taxonomic Significance of this compound
The distribution of secondary metabolites in plants can provide valuable information for taxonomic classification. The genus Pteris, belonging to the Pteridaceae family, is known to be a rich source of pterosin sesquiterpenoids. researchgate.netnih.govwikipedia.org The consistent isolation of various pterosins and their glucosides from different Pteris species suggests that these compounds are characteristic chemotaxonomic markers for this genus.
The presence of this compound and its isomers, such as 2R,3R-pterosin L 3-O-β-D-glucopyranoside in Pteris ensiformis, reinforces the significance of pterosins in the chemical profile of this fern genus. nih.govntu.edu.tw The structural variations among the pterosins found in different Pteris species could also be useful for distinguishing between closely related species and for understanding the phylogenetic relationships within the genus. nih.gov
While flavonoids and other phenolic compounds are also prevalent in Pteris species, the unique and structurally diverse pterosin skeletons provide a more specific set of chemical markers. The continued discovery of new pterosin derivatives in this genus underscores their importance in the chemotaxonomy of Pteris.
Future Research Directions and Prospects for Epipterosin L 2 O Glucoside Studies
Elucidation of Undiscovered Biosynthetic Enzymes
The complete biosynthetic pathway of Epipterosin L 2'-O-glucoside remains to be fully detailed. A primary research focus should be the identification and characterization of the enzymes responsible for its synthesis, particularly the final glycosylation step. The addition of a glucose moiety is a critical modification that can significantly alter the solubility, stability, and bioactivity of the parent molecule, Epipterosin L.
Key among the undiscovered enzymes is the specific glycosyltransferase (GT) that catalyzes the transfer of a glucose molecule to the 2'-hydroxyl group of the Epipterosin L backbone. Glycosyltransferases are a diverse family of enzymes, and identifying the exact GT involved is crucial for several reasons, including its potential use in biocatalysis and synthetic biology applications. nih.gov Research strategies should involve screening plant tissues known to produce the compound for GT activity and using molecular techniques to isolate and characterize the corresponding gene.
Table 1: Potential Enzyme Classes for Investigation in this compound Biosynthesis
| Enzyme Class | Potential Role in Biosynthesis | Research Approach |
| Glycosyltransferases (GTs) | Catalyzes the final step: attachment of a glucose moiety to the Epipterosin L aglycone. | Gene mining, transcriptomic analysis, heterologous expression and characterization. |
| Cytochrome P450 Monooxygenases | Hydroxylation and other modifications of the pterosin scaffold prior to glycosylation. | Functional assays with recombinant enzymes, inhibitor studies. |
| Methyltransferases | Potential methylation of the core structure or sugar moiety. | Isotopic labeling studies, enzyme assays with candidate proteins. |
Exploration of Novel Biological Activities and Targets
While related pterosin compounds have been investigated for properties such as anti-diabetic and anti-obesity effects, the specific biological activity profile of this compound is not well-established. google.com The presence of the 2'-O-glucoside group may confer unique biological activities or enhance existing ones compared to its aglycone. mdpi.com
Future research should involve comprehensive screening of this compound against a wide array of biological targets. Given the known anti-inflammatory properties of other flavonoid glucosides, investigating its potential to modulate inflammatory pathways is a logical starting point. nih.govresearchgate.net For instance, studies on luteolin (B72000) and its glucoside form have demonstrated modulation of pathways like NF-κB and STAT3, which are critical in inflammation. mdpi.comresearchgate.net A similar approach could reveal the mechanisms of action for this compound. Exploring its effects on cancer cell lines, neuronal cells, and microbial pathogens could uncover novel therapeutic applications.
Table 2: Prospective Therapeutic Areas for Biological Activity Screening
| Therapeutic Area | Rationale for Investigation | Potential Molecular Targets |
| Anti-inflammatory | Flavonoid glucosides often exhibit potent anti-inflammatory effects. nih.gov | NF-κB, STAT3, COX-2, iNOS |
| Oncology | Many natural products show anti-cancer activity by modulating cell growth and apoptosis. mdpi.com | Kinases, apoptotic pathway proteins (e.g., caspases), cell cycle regulators. |
| Neuroprotection | Antioxidant properties common to flavonoids could protect against neurodegenerative processes. researchgate.net | Oxidative stress pathways, neuroinflammatory markers. |
| Metabolic Disorders | Related pterosin compounds have shown potential in treating diabetes and obesity. google.com | Insulin signaling pathway components, lipid metabolism enzymes. |
Application of Advanced Bioengineering for Enhanced Production
Natural extraction of this compound from plant sources may be inefficient and unsustainable, yielding low quantities. researchgate.net Advanced bioengineering and synthetic biology offer a promising alternative for large-scale, reliable production. This typically involves transferring the identified biosynthetic pathway into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, which can be cultivated in industrial fermenters. frontiersin.orgresearchgate.net
The successful implementation of this strategy hinges on the complete elucidation of the biosynthetic pathway, as discussed in section 10.1. Once the necessary genes are identified, they can be assembled into a heterologous pathway in the chosen microorganism. Further metabolic engineering efforts would be required to optimize the production host by:
Increasing the supply of essential precursors.
Downregulating competing metabolic pathways to direct flux towards the desired compound. frontiersin.org
Optimizing enzyme expression levels to prevent the accumulation of toxic intermediates. nih.gov
Table 3: Bioengineering Strategies for Enhanced Production
| Strategy | Description | Key Technologies |
| Heterologous Expression | Transferring the biosynthetic genes from the native plant into a microbial host (E. coli, yeast). | Gene synthesis, plasmid construction, microbial transformation. |
| Metabolic Engineering | Modifying the host's metabolism to increase precursor supply and redirect metabolic flux. | CRISPR/Cas9 gene editing, pathway optimization. |
| Fermentation Optimization | Fine-tuning culture conditions (e.g., media, temperature, pH) to maximize yield. | Bioreactor technology, process control. |
| Enzymatic Synthesis | Using purified biosynthetic enzymes (especially the final GT) for in vitro conversion of precursors. | Protein expression and purification, biocatalysis. nih.gov |
Interdisciplinary Research Integrating Omics Technologies for Mechanistic Insights
A holistic understanding of this compound requires an interdisciplinary approach that integrates various "omics" technologies. frontiersin.org These high-throughput methods can provide a comprehensive view of the genetic, transcriptional, proteomic, and metabolic landscapes related to the compound's biosynthesis and biological effects. nih.govfrontiersin.org
Genomics and Transcriptomics: Sequencing the genome and transcriptome of the producing plant can help identify candidate genes for the biosynthetic pathway, including the crucial glycosyltransferase. nih.gov Comparing gene expression profiles under different conditions can reveal regulatory networks.
Proteomics: This can identify the actual enzymes present and active in the plant tissues during compound production, confirming the functional expression of genes identified through genomics and transcriptomics.
Metabolomics: Analyzing the full spectrum of small molecules in the plant can help identify biosynthetic intermediates, trace the metabolic pathway, and understand the broader metabolic context in which this compound is produced. nih.gov
Integrating these multi-omics datasets can provide unprecedented mechanistic insights, linking the genes to the final compound and its regulation. frontiersin.orgnih.gov This knowledge is invaluable for optimizing bioengineering strategies and for understanding the compound's role in plant physiology and its mechanism of action in potential therapeutic applications.
Q & A
Q. How can researchers investigate the role of glycosylation in this compound’s bioavailability and metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
